2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester
Overview
Description
2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C14H16O4 and its molecular weight is 248.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization :
- Molchanov et al. (2013) discussed the synthesis of a related compound, methyl (E)-2-(2-phenylcyclopropylidene)acetate, which involves the transformation of 3-methyl-2-phenylcycloprop-2-ene-1-carboxylic acid. This research provides insights into the synthetic pathways that can be relevant to the compound Molchanov, Tran, Stepakov, Gurzhii, & Kostikov, 2013.
- Krawiecka et al. (2012) synthesized and characterized derivatives of a similar compound, highlighting the methods used for structural analysis, such as NMR spectroscopy and X-ray crystallography Krawiecka, Kuran, Kossakowski, Wolska, Kierzkowska, & Młynarczyk, 2012.
Potential Therapeutic Applications :
- Pieters et al. (1999) investigated a range of dihydrobenzofuran lignans and benzofurans for their potential anticancer activity. This study indicates the possible therapeutic applications of benzofuran derivatives in treating cancer Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemiére, 1999.
Other Research Applications :
- Shigeno et al. (2019) explored the double-carboxylation of C-H bonds in various 2-alkylheteroarenes, including benzofuran derivatives. This research demonstrates the chemical versatility of benzofuran compounds and their derivatives in synthetic organic chemistry Shigeno, Sasaki, Nozawa‐Kumada, & Kondo, 2019.
Chemical Properties and Reactions :
- Koshino, Masaoka, and Ichihara (1993) isolated a novel benzofuran derivative from Medicago sativa, illustrating the presence and potential applications of such compounds in natural sources Koshino, Masaoka, & Ichihara, 1993.
Properties
IUPAC Name |
methyl 2-(2-methoxypropan-2-yl)-1-benzofuran-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-14(2,17-4)12-8-10-7-9(13(15)16-3)5-6-11(10)18-12/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZPJEIBQOJDSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(O1)C=CC(=C2)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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